REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:31])[C@H:4]([C:5]([O:7][C@@H:8]([C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:16]=2)[C:9]#[N:10])=[O:6])[C@@H:3]1/[CH:24]=[C:25](\[Cl:30])/[C:26]([F:29])([F:28])[F:27].Cl/C(/C(F)(F)F)=C\[C@@H]1[C@H](C(Cl)=O)C1(C)C.O(C1C=C(C=CC=1)C=O)C1C=CC=CC=1>>[C-:9]#[N:10].[CH3:1][C:2]1([CH3:31])[C@H:4]([C:5]([O:7][C@@H:8]([C:11]2[CH:12]=[CH:13][CH:14]=[C:15]([O:17][C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[CH:16]=2)[C:9]#[N:10])=[O:6])[C@@H:3]1/[CH:24]=[C:25](\[Cl:30])/[C:26]([F:27])([F:29])[F:28]
|
Name
|
gamma-cyhalothrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
Name
|
gamma-cyhalothrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
Name
|
1R
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl\C(=C/[C@H]1C([C@H]1C(=O)Cl)(C)C)\C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=O)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[C-]#N
|
Name
|
|
Type
|
product
|
Smiles
|
CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C=2C=CC=C(C2)OC=3C=CC=CC3)/C=C(/C(F)(F)F)\Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |